![molecular formula C12H9BrN4S B15280540 6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280540.png)
6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
The synthesis of 6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which is then further reacted with appropriate reagents to introduce the 4-bromophenyl and cyclopropyl groups . The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine .
Analyse Des Réactions Chimiques
6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form azido derivatives
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics
Medicine: Its anticancer properties have been explored, particularly against breast cancer cell lines.
Mécanisme D'action
The mechanism of action of 6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in urease-positive microorganisms . Additionally, its antifungal activity is attributed to its ability to disrupt the integrity of fungal cell membranes .
Comparaison Avec Des Composés Similaires
6-(4-Bromophenyl)-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Chalcone derivatives containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: These compounds have been studied for their antifungal activities and have shown promising results.
Propriétés
Formule moléculaire |
C12H9BrN4S |
|---|---|
Poids moléculaire |
321.20 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H9BrN4S/c13-9-5-3-8(4-6-9)11-16-17-10(7-1-2-7)14-15-12(17)18-11/h3-7H,1-2H2 |
Clé InChI |
GBYOFBMHMBYGAC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


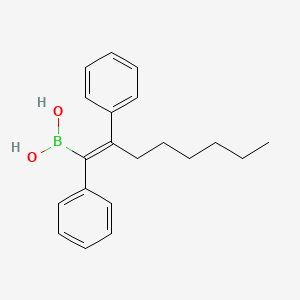

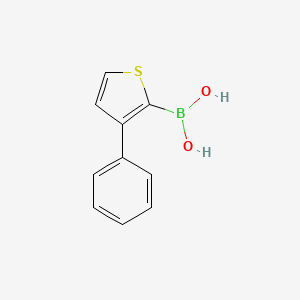
![Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B15280485.png)
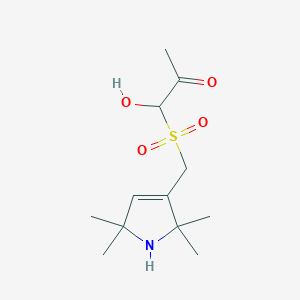
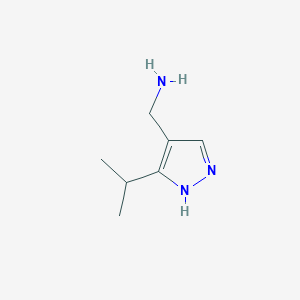
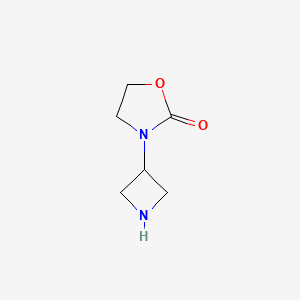
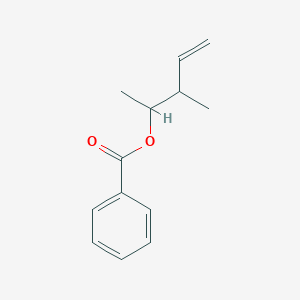
![tert-Butyl 3-((6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)azetidine-1-carboxylate](/img/structure/B15280523.png)
![6-(1-Benzofuran-2-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280528.png)
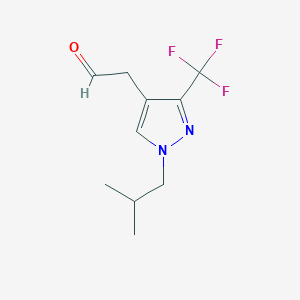
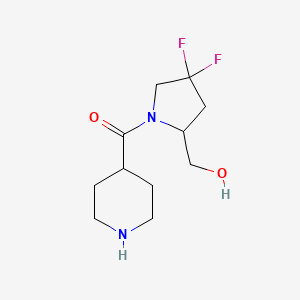
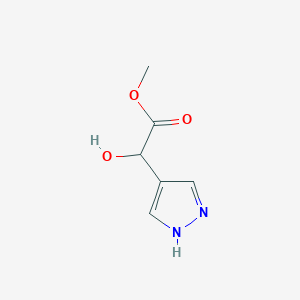
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
